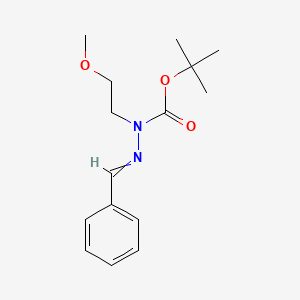
tert-butyl N-(benzylideneamino)-N-(2-methoxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(benzylideneamino)-N-(2-methoxyethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a tert-butyl group, a benzylideneamino group, and a methoxyethyl group attached to a carbamate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(benzylideneamino)-N-(2-methoxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with benzylideneamine and 2-methoxyethylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the methoxyethyl group.
Reduction: Reduction reactions may target the benzylideneamino group, converting it to a benzylamine derivative.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products typically include amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(benzylideneamino)-N-(2-methoxyethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving carbamate groups.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities, including as enzyme inhibitors or drug candidates.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials, where its carbamate group provides useful reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-(benzylideneamino)-N-(2-methoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The benzylideneamino and methoxyethyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(benzylamino)-N-(2-methoxyethyl)carbamate
- tert-butyl N-(benzylideneamino)-N-(2-ethoxyethyl)carbamate
- tert-butyl N-(benzylideneamino)-N-(2-methoxypropyl)carbamate
Uniqueness
The unique combination of the benzylideneamino and methoxyethyl groups in tert-butyl N-(benzylideneamino)-N-(2-methoxyethyl)carbamate provides distinct reactivity and binding properties compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-(benzylideneamino)-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17(10-11-19-4)16-12-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 |
InChI Key |
RFYBSTQTLDHNDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















